molecular formula C13H13BrFNO3S B6663389 3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663389
M. Wt: 362.22 g/mol
InChI Key: GATUUBIKMQNYTF-UHFFFAOYSA-N
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Description

3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a thiolane ring, a carboxylic acid group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the substituted phenylacetyl intermediate. This intermediate is then reacted with thiolane-3-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-(3-Bromo-4-chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
  • 3-[[2-(3-Bromo-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
  • 3-[[2-(3-Bromo-4-nitrophenyl)acetyl]amino]thiolane-3-carboxylic acid

Uniqueness

3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Properties

IUPAC Name

3-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO3S/c14-9-5-8(1-2-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATUUBIKMQNYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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